molecular formula C12H16O2 B054903 2,2-Dimethyl-5-phenyl-1,3-dioxane CAS No. 125213-35-6

2,2-Dimethyl-5-phenyl-1,3-dioxane

Cat. No. B054903
CAS RN: 125213-35-6
M. Wt: 192.25 g/mol
InChI Key: SQRDUDFKHPIRLO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyl-1,3-dioxane is a chemical compound . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

The compound can be synthesized by the reaction of aromatic aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione in biobased gluconic acid aqueous solution at 40 ℃ .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-5-phenyl-1,3-dioxane can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane include a density of 1.1±0.1 g/cm3, a boiling point of 347.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Alcohol Derivatives : The hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce alcohol derivatives like 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts is a significant application. This process was studied in both liquid and gas phases, showing the efficiency of copper-loaded catalysts in these reactions (Paczkowski & Hölderich, 1997).

  • Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of 2,2-dimethyl-5-phenyl-1,3-dioxane derivatives. These studies provide insights into the conformation and bonding characteristics of these compounds, which are crucial for their applications in synthesis and material science (Coppernolle et al., 2010).

  • Conformational Preference Studies : Research on the conformational preference of similar compounds, like 2-phenyl-5-nitro-1,3-dioxane, provides insights into the structural behavior of 2,2-Dimethyl-5-phenyl-1,3-dioxane under different conditions. These studies are important for understanding the reactivity and stability of these compounds (Arbuzov et al., 1975).

  • Oxidation Reactions : The kinetics and mechanisms of oxidation reactions involving 1,3-dioxane derivatives, including 2,2-dimethyl variants, were studied. Understanding these reactions is crucial for applications in organic synthesis and chemical processing (Akbalina et al., 2002).

  • Polymerization Behavior : The anionic equilibrium polymerization of cyclic carbonates, including derivatives of 1,3-dioxane, was investigated. This research is relevant for material science, particularly in the synthesis of polymers and plastics (Matsuo et al., 1998).

  • Synthesis of Drug Precursors : The compound's derivatives have been used in the synthesis of various drug precursors and perspective ligands, showcasing its utility in medicinal chemistry (Dotsenko et al., 2019).

properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRDUDFKHPIRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-phenyl-1,3-dioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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